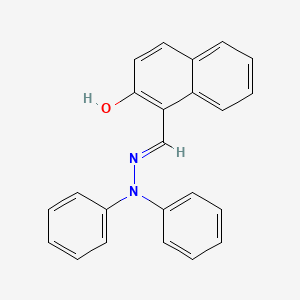![molecular formula C19H18N4O B6090570 7-butyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6090570.png)
7-butyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-butyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, also known as BPPPP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BPPPP has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 7-butyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is not fully understood, but it is thought to involve the inhibition of various cellular signaling pathways. This compound has been shown to inhibit the activity of CK2, as well as the MAPK/ERK signaling pathway. Additionally, this compound has been shown to activate the JNK signaling pathway, which is involved in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. This compound has also been shown to have anti-inflammatory effects, as well as the ability to inhibit angiogenesis. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-butyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in lab experiments is its ability to selectively inhibit the activity of CK2, making it a useful tool for studying the role of this protein kinase in various biological processes. Additionally, this compound has a relatively low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving 7-butyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. One area of interest is the development of this compound-based therapies for various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular signaling pathways. Finally, the development of more efficient synthesis methods for this compound could make it more widely available for use in scientific research.
Méthodes De Synthèse
7-butyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can be synthesized using a variety of methods, including the reaction of 3-phenyl-1H-pyrazolo[5,1-c][1,2,4]triazin-4-amine with 6-chloro-3,4-dihydro-2H-pyrido[3,4-e]pyrimidin-7-one in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a yellow powder.
Applications De Recherche Scientifique
7-butyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been used in a variety of scientific research applications, including studies of its effects on cellular signaling pathways and its potential as a therapeutic agent for various diseases. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This compound has also been investigated as a potential treatment for cancer, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
11-butyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-2-3-10-22-11-9-17-16(19(22)24)12-20-18-15(13-21-23(17)18)14-7-5-4-6-8-14/h4-9,11-13H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIRWRWOKPZBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC2=C(C1=O)C=NC3=C(C=NN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2-[(cyclobutylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6090490.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B6090492.png)
![4-bromo-2-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)phenol](/img/structure/B6090505.png)
![N-benzyl-N,N'-dimethyl-N'-[1-(4-pyrimidinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6090514.png)

![2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B6090527.png)
![N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-8-quinolinesulfonamide](/img/structure/B6090532.png)
![N-cyclopentyl-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B6090544.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6090549.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6090558.png)
![N-(2,4-dichlorophenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6090569.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6090600.png)
![2-(tetrahydro-3-thienylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6090602.png)
